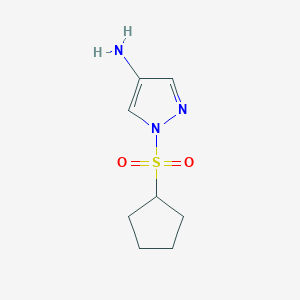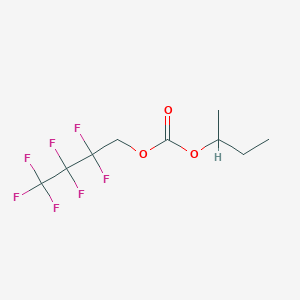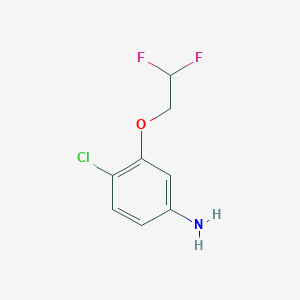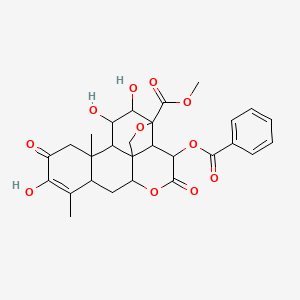![molecular formula C14H14ClI2NO2 B12090235 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride CAS No. 788824-65-7](/img/structure/B12090235.png)
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is a chemical compound with the molecular formula C14H13I2NO2·HCl. This compound is known for its complex structure, which includes iodine atoms and an aminoethyl group. It is a derivative of p-Tyramine and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves several steps. One common method includes the iodination of phenol derivatives followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of iodine and a suitable solvent, such as methanol or DMSO. The compound is then purified and converted to its hydrochloride salt form .
Analyse Chemischer Reaktionen
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Hydrolysis: This reaction involves breaking down the compound in the presence of water and an acid or base.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adrenergic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride involves its interaction with catecholamine receptors. It acts by inducing the release of catecholamines, which are neurotransmitters involved in various physiological processes. This interaction leads to the activation of adrenergic pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride is unique due to its specific structure and iodine content. Similar compounds include:
4-(2-aminoethyl)phenol: A simpler analog without the iodine atoms, used in various biochemical studies.
3,5-diiodothyronamine: Another iodine-containing compound with similar adrenergic properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
788824-65-7 |
|---|---|
Molekularformel |
C14H14ClI2NO2 |
Molekulargewicht |
517.53 g/mol |
IUPAC-Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H13I2NO2.ClH/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11;/h1-4,7-8,18H,5-6,17H2;1H |
InChI-Schlüssel |
NDZAGKGGQFLTEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)


![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)
![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)





